molecular formula C6H10Br2O B6611666 1,4-dibromo-3,3-dimethylbutan-2-one CAS No. 36873-09-3

1,4-dibromo-3,3-dimethylbutan-2-one

Cat. No.: B6611666
CAS No.: 36873-09-3
M. Wt: 257.95 g/mol
InChI Key: NASYOTPRTVKEPL-UHFFFAOYSA-N
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Description

1,4-Dibromo-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H10Br2O. It is also known by other names such as 1-Bromo-3,3-dimethyl-2-butanone and Bromopinacolone . This compound is characterized by the presence of two bromine atoms and a ketone functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-3,3-dimethylbutan-2-one can be synthesized through the bromination of 3,3-dimethylbutan-2-one. The reaction involves the addition of bromine to the ketone in the presence of a solvent like chloroform. The reaction is typically carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through recrystallization from chloroform to obtain a high-purity yellow solid .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,4-dibromo-3,3-dimethylbutan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-3,3-dimethylbutan-2-one is unique due to its dual bromine atoms and ketone functional group, making it highly reactive and versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial applications .

Properties

IUPAC Name

1,4-dibromo-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O/c1-6(2,4-8)5(9)3-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASYOTPRTVKEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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